molecular formula C14H16N2O5 B8420397 4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate

4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate

Cat. No. B8420397
M. Wt: 292.29 g/mol
InChI Key: SQESYUFTAMRRME-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-(Dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

[4-[3-(dimethylamino)prop-1-ynyl]-2-methyl-5-nitrophenyl] methyl carbonate

InChI

InChI=1S/C14H16N2O5/c1-10-8-11(6-5-7-15(2)3)12(16(18)19)9-13(10)21-14(17)20-4/h8-9H,7H2,1-4H3

InChI Key

SQESYUFTAMRRME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])C#CCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromo-2-methyl-5-nitrophenyl methyl carbonate (500 mg, 1.72 mmol), Pd(PPh3)2Cl2 (30 mg, 0.04 mmol), and CuI (3 mg, 0.02 mmol) were added DMF (5.0 mL), triethylamine (5.0 mL), and N,N-dimethylprop-2-yn-1-amine (717 mg, 919 μL, 8.62 mmol) under nitrogen atmosphere. The reaction mixture was heated under microwave irradiation at 100° C. for 15 min, resulting in product formation with partial loss of the carbonate group. The reaction was quenched with water and the aqueous layer was extracted with ethyl acetate, washed with 50% saturated NaHCO3 (2×20 mL), water, and brine. The solution was dried over Na2SO4, filtered, and dried down to a red oil. The oil was dissolved in cold (0° C.) dichloromethane (4 mL) and triethylamine (132 μL, 1.71 mmol) then treated dropwise with methyl chloroformate (132 μL, 1.71 mmol). After 5 min the reaction was quenched with water and the aqueous layer extracted with dichloromethane. The organic layer was dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (0-60% ethyl acetate/hexanes) provided 4-(3-(dimethylamino)prop-1-ynyl)-2-methyl-5-nitrophenyl methyl carbonate (100 mg, 20% yield). LC/MS m/z 293.3 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
919 μL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
132 μL
Type
solvent
Reaction Step Three

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